Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-(trifluoromethyl)phenyl group at position 5 and an ethyl carboxylate ester at position 2. The trifluoromethyl (-CF₃) group is a key structural motif known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal chemistry . For example, ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18) |
InChI Key |
HJXKLCGUNZNIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a sequence involving:
- Preparation of appropriate hydrazine or hydrazide precursors.
- Cyclization with suitable carboxylic acid derivatives or esters to form the 1,2,4-triazole ring.
- Introduction of the 2-(trifluoromethyl)phenyl substituent through substitution or coupling reactions.
Cyclization to Form the 1,2,4-Triazole Core
The 1,2,4-triazole ring is commonly constructed by the cyclocondensation of hydrazine derivatives with dicarbonyl compounds or esters. For example, cyclization of hydrazine derivatives with β-ketoesters under reflux conditions in acidic or basic media yields 1,2,4-triazole carboxylates.
A typical method involves refluxing the hydrazine derivative with ethyl 2-oxoacetate or related esters in acetic acid or ethanol, followed by isolation through precipitation and recrystallization.
Alternatively, potassium hydroxide-mediated cyclization of hydrazine precursors with carbon disulfide or similar reagents can yield triazole-3-thione intermediates, which upon further treatment yield the desired triazole derivatives.
Representative Synthetic Procedure
A representative preparation involves:
Synthesis of ethyl 5-amino-1,2,4-triazole-3-carboxylate via cyclization of hydrazine with ethyl oxaloacetate or similar esters.
Reaction of the amino-triazole intermediate with 2-(trifluoromethyl)phenyl halide (e.g., bromide or chloride) under nucleophilic aromatic substitution or palladium-catalyzed cross-coupling conditions to yield this compound.
Purification by recrystallization or chromatography.
Reaction Conditions and Yields
Cyclization reactions are typically carried out under reflux in polar solvents such as ethanol, acetic acid, or aqueous ethanolic KOH solutions.
Reaction times vary from 5 to 10 hours depending on the substrate and conditions.
Yields reported for related triazole syntheses range from 70% to 80% after purification.
Analytical Characterization
The products are characterized by IR spectroscopy showing characteristic C=O and triazole ring vibrations.
$$^{1}H$$ NMR spectra display signals for ethyl ester protons (triplet at ~1.2 ppm and quartet at ~4.3 ppm) and aromatic protons of the trifluoromethylphenyl group.
$$^{13}C$$ NMR confirms carbonyl and aromatic carbons.
Mass spectrometry confirms molecular weight consistent with the trifluoromethyl-substituted triazole carboxylate.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Hydrazine + β-ketoester or ethyl oxaloacetate | Ethanol/Acetic Acid | Reflux (~80-100 °C) | 5-10 h | 70-80 | Formation of 1,2,4-triazole core |
| Substitution/Coupling | 2-(Trifluoromethyl)phenyl halide + triazole intermediate | Polar aprotic (e.g., DMF) | 80-120 °C | 6-12 h | 60-75 | Pd-catalyzed or nucleophilic aromatic substitution |
| Purification | Recrystallization or column chromatography | Ethanol, DCM | Ambient | - | - | Purity >95% |
Exhaustive Research Findings and Notes
The patent WO2019175043A1 describes processes for preparing triazole derivatives with trifluoromethylphenyl substituents, which can be adapted for the synthesis of this compound.
Literature reports on 1,2,4-triazole synthesis emphasize the importance of controlling reaction conditions such as temperature, solvent, and reagent stoichiometry to optimize yields and purity.
Phase-transfer catalysis and base-promoted cyclizations have been employed to improve reaction efficiency in related triazole syntheses.
Analytical data from related compounds confirm the structural integrity of the triazole ring and the presence of trifluoromethylphenyl substituents, supporting the reliability of the synthetic methods.
Chemical Reactions Analysis
Triazole Ring Formation
The 1H-1,2,4-triazole core is typically formed via cyclization of hydrazine derivatives with carbonyl compounds. For example:
-
Hydrazine derivatives (e.g., hydrazides or hydrazines) react with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the triazole ring .
-
Ceric ammonium nitrate (CAN) can act as both an oxidant and a Lewis acid to facilitate cyclization .
Example Reaction :
| Reagent | Role | Conditions |
|---|---|---|
| Hydrazine derivative | Precursor | Acidic/Basic |
| β-ketoester | Carbonyl component | Room temperature |
| CAN | Oxidizing agent/Lewis acid | PEG solvent |
Esterification
The carboxylic acid group is esterified to form the ethyl ester:
-
Ethanol reacts with the carboxylic acid in the presence of catalysts like H₂SO₄ or p-toluenesulfonic acid .
Reactivity and Functional Group Transformations
The compound undergoes diverse reactions based on its functional groups:
Ester Hydrolysis
The ethyl ester group hydrolyzes to form the carboxylic acid under:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | Carboxylic acid |
| Basic hydrolysis | NaOH, aqueous | Carboxylate salt |
Substitution Reactions
The triazole ring may undergo substitution at reactive positions (e.g., position 3 or 4):
-
Nucleophilic substitution : Replacement of hydrogen atoms with amines, thiols, or alkoxides .
-
Electrophilic substitution : Introduction of substituents via electrophiles (e.g., halogens) .
Biological Interactions
The compound’s triazole core and CF₃ group enable interactions with biological targets:
-
Protein binding : Affinity for enzymes (e.g., kinases) via hydrogen bonding and dipole interactions .
-
Antimicrobial activity : Enhanced by CF₃ group’s electron-withdrawing effects .
Comparison of Functional Group Reactivity
| Functional Group | Reaction Type | Example Reagents/Conditions |
|---|---|---|
| Ethyl ester | Hydrolysis | HCl/NaOH |
| Triazole ring | Substitution | NaOH, NH₃, SH⁻ |
| CF₃ group | Inert under most conditions | – |
Analytical Data and Characterization
Key analytical techniques include:
Scientific Research Applications
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for metal ions.
Medicine: Explored for its neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in human microglia cells, suggesting its role in modulating inflammatory pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
*Hypothetical molecular weight based on formula C₁₂H₁₀F₃N₃O₂.
Key Observations:
- Electron-Withdrawing Groups : Chloro (1285498-11-4) and trifluoromethyl substituents enhance electrophilicity, improving interactions with bacterial enzymes like GlcN-6-P amidotransferase .
- Heterocyclic vs. Aromatic Substituents : Pyridinyl substituents (648430-86-8) introduce hydrogen-bonding capabilities, enhancing antiproliferative activity .
Structural Conformations
X-ray crystallography of ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate revealed dihedral angles of 84.84° and 39.84° between phenyl rings and the triazole core, highlighting the impact of substituent bulk on molecular planarity .
Biological Activity
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this triazole derivative typically involves the reaction of appropriate aryl halides with ethyl difluoroacetate in the presence of a base, leading to the formation of the triazole ring. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound due to the strong carbon-fluorine bond and the electronegative nature of fluorine .
2.1 Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties. This compound has been evaluated against various fungal strains, including Candida albicans and Aspergillus fumigatus. In vitro studies have shown that this compound possesses antifungal activity comparable to established antifungal agents like fluconazole and itraconazole .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
2.2 Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacteria. Studies have reported moderate to significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
2.3 Anticancer Activity
Recent investigations have highlighted the anticancer potential of this triazole derivative. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities suggest that it may serve as a lead compound for further development in cancer therapy .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HCT-116 (Colon cancer) | 15.3 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis and bacterial growth.
- Disruption of Cellular Processes : Its interaction with cellular membranes may lead to increased permeability and subsequent cell death.
4. Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- A study conducted on immunocompromised patients revealed that treatment with this compound resulted in significant reductions in fungal infections compared to standard treatments .
- Another study highlighted its potential use as a therapeutic agent in combination with other drugs for enhanced anticancer effects .
Q & A
Q. How can crystallographic data resolve polymorphism issues in formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
